molecular formula C6H7FN2 B14909905 5-Fluoro-2,4-dimethylpyrimidine

5-Fluoro-2,4-dimethylpyrimidine

Cat. No.: B14909905
M. Wt: 126.13 g/mol
InChI Key: VWLHFPYDMKSVGD-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dimethylpyrimidine typically involves the fluorination of 2,4-dimethylpyrimidine. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The process involves the electrophilic fluorination of the pyrimidine ring, resulting in the substitution of a hydrogen atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents like Selectfluor® make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,4-dimethylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Fluoro-2,4-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Fluorinated pyrimidines are often explored for their potential as antiviral and anticancer agents.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its enhanced stability and bioactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethylpyrimidine involves its interaction with biological targets, often through the formation of hydrogen bonds and van der Waals interactions. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. Specific pathways and molecular targets may vary depending on the application, but the compound’s ability to mimic natural pyrimidines allows it to interfere with nucleic acid synthesis and function.

Comparison with Similar Compounds

    5-Fluorouracil: A widely used anticancer drug that also incorporates a fluorine atom into the pyrimidine ring.

    2,4-Difluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.

    5-Fluoro-2,4,6-trimethylpyrimidine: A compound with additional methyl groups, affecting its chemical properties.

Uniqueness: 5-Fluoro-2,4-dimethylpyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

IUPAC Name

5-fluoro-2,4-dimethylpyrimidine

InChI

InChI=1S/C6H7FN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3

InChI Key

VWLHFPYDMKSVGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1F)C

Origin of Product

United States

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